
1-(Phenylethynyl)-1-cyclohexanol
Overview
Description
1-(Phenylethynyl)-1-cyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylethynyl)-1-cyclohexanol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where phenylacetylene is reacted with a cyclohexanone derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylethynyl)-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed:
Oxidation: 1-(Phenylethynyl)cyclohexanone
Reduction: 1-(Phenylethynyl)cyclohexane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Phenylethynyl)-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)-1-cyclohexanol involves its interaction with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
1-(Phenylethynyl)cyclohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-(Phenylethynyl)cyclohexanone:
Phenylethynylbenzene: A simpler structure with different chemical properties and applications.
Uniqueness: 1-(Phenylethynyl)-1-cyclohexanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group, providing a versatile platform for various chemical modifications and applications.
Biological Activity
1-(Phenylethynyl)-1-cyclohexanol, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHO
- CAS Number : 20109-09-5
- Structure : The compound features a cyclohexanol moiety substituted with a phenylethynyl group, which may influence its interaction with biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors, potentially modulating their activity. For instance, it has been investigated for its effects on glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
- Enzyme Inhibition : The presence of the phenylethynyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways. This could lead to altered cellular responses in target tissues.
Biological Activity
This compound has shown promise in various biological assays:
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could play a significant role in these effects .
Case Study 1: Neuroprotective Properties
In an experimental model of amyloid-beta-induced neurotoxicity, this compound demonstrated significant protective effects on neuronal viability. The study highlighted its potential to reduce oxidative stress markers and improve cognitive function in treated animals .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on this compound were tested against various bacterial strains. The results indicated that certain modifications to the compound enhanced its activity against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug development efforts.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2-phenylethynyl)cyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEMYSKBSYEVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343996 | |
Record name | 1-(Phenylethynyl)-1-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20109-09-5 | |
Record name | 1-(Phenylethynyl)-1-cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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